molecular formula C16H13ClFNO3S B2963647 (3Z)-3-(4-chlorobenzenesulfonyl)-4-[(4-fluorophenyl)amino]but-3-en-2-one CAS No. 1025680-73-2

(3Z)-3-(4-chlorobenzenesulfonyl)-4-[(4-fluorophenyl)amino]but-3-en-2-one

Cat. No.: B2963647
CAS No.: 1025680-73-2
M. Wt: 353.79
InChI Key: WJNGWTIKKGKACQ-YBEGLDIGSA-N
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Description

(3Z)-3-(4-chlorobenzenesulfonyl)-4-[(4-fluorophenyl)amino]but-3-en-2-one is a synthetic organic compound that features both sulfonyl and amino functional groups

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Biochemistry: Study of its interactions with biological macromolecules.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(4-chlorobenzenesulfonyl)-4-[(4-fluorophenyl)amino]but-3-en-2-one typically involves the following steps:

    Formation of the enone structure: This can be achieved through aldol condensation reactions.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions could target the enone structure, converting it to a saturated ketone.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under acidic or basic conditions.

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of saturated ketones or alcohols.

    Substitution: Various substituted aromatic derivatives.

Mechanism of Action

The mechanism of action for (3Z)-3-(4-chlorobenzenesulfonyl)-4-[(4-fluorophenyl)amino]but-3-en-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-(4-methylbenzenesulfonyl)-4-[(4-fluorophenyl)amino]but-3-en-2-one
  • (3Z)-3-(4-chlorobenzenesulfonyl)-4-[(4-chlorophenyl)amino]but-3-en-2-one

Uniqueness

  • Functional Groups : The presence of both sulfonyl and amino groups in the same molecule.
  • Aromatic Substitution : The specific substitution pattern on the aromatic rings.

This outline provides a comprehensive overview of the compound and its potential applications

Properties

IUPAC Name

(Z)-3-(4-chlorophenyl)sulfonyl-4-(4-fluoroanilino)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO3S/c1-11(20)16(10-19-14-6-4-13(18)5-7-14)23(21,22)15-8-2-12(17)3-9-15/h2-10,19H,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNGWTIKKGKACQ-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=CC=C(C=C1)F)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/NC1=CC=C(C=C1)F)/S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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